molecular formula C6H13NO6 B1230068 2-amino-2-deoxy-D-mannonic acid

2-amino-2-deoxy-D-mannonic acid

Cat. No. B1230068
M. Wt: 195.17 g/mol
InChI Key: UFYKDFXCZBTLOO-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-deoxy-D-mannonic acid is a mannonic acid derivative in which the hydroxy group at position 2 has been replaced by an amino group. It derives from a D-mannonic acid.

Scientific Research Applications

Synthesis and Structural Studies

  • A novel cycloetherification process led to the stereoselective synthesis of 6-amino-2,5-anhydro-6-deoxy-D-mannonic acid, which, upon oligomerization, showed potential for ordered structure formation in solution, though most oligomers did not exhibit significant secondary structure (Chakraborty et al., 2000).
  • Furanoid sugar amino acids were synthesized as dipeptide isosteres to induce turn structures in small linear peptides, demonstrating a new variety of hybrid structures carrying both amino and carboxyl groups on rigid furanose sugar rings (Chakraborty et al., 2000).

Macrocyclic Lactams

  • Linear ω-azido-pentafluorophenyl esters from mixed oligomers of 6-amino-6-deoxy-D-galactonic acid or 6-amino-6-deoxy-D-mannonic acid and 6-aminohexanoic acid were hydrogenated to yield cyclic peptides containing 14-, 28-, and 42-membered ring lactams (Mayes et al., 2004).

Metal Chelation Properties

  • The chelating properties of aldohexoses like D-glucose, D-mannose, and D-galactose are modified in 2-substituted derivatives such as 2-amino-2-deoxy-aldohexoses, which provide mono- and bis-metallisable anionic ligands after reaction with metal probes, demonstrating the amino function's reliable participation in metal binding (Schwarz et al., 2010).

properties

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3+,4-,5-/m1/s1

InChI Key

UFYKDFXCZBTLOO-KKQCNMDGSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O

SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-deoxy-D-mannonic acid
Reactant of Route 2
2-amino-2-deoxy-D-mannonic acid
Reactant of Route 3
2-amino-2-deoxy-D-mannonic acid
Reactant of Route 4
2-amino-2-deoxy-D-mannonic acid
Reactant of Route 5
2-amino-2-deoxy-D-mannonic acid
Reactant of Route 6
Reactant of Route 6
2-amino-2-deoxy-D-mannonic acid

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